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Compound of Interest

Ciprofloxacin-piperazinyl-N-

sulfate-d8

Cat. No.: B12371741

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of
Ciprofloxacin-piperazinyl-N-sulfate-d8, a deuterated metabolite of the broad-spectrum
fluoroquinolone antibiotic, ciprofloxacin. This document collates available data on its parent
compounds and provides extrapolated information for the title compound, offering insights into
its physicochemical properties, proposed analytical methodologies, and metabolic context.

Introduction

Ciprofloxacin is a widely used antibiotic that undergoes metabolism in the liver, leading to the
formation of several metabolites, including the N-sulfate conjugate at the piperazinyl moiety.[1]
[2] The deuterated analog, Ciprofloxacin-piperazinyl-N-sulfate-d8, serves as a valuable
internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of
the corresponding non-deuterated metabolite in biological matrices through mass
spectrometry-based methods.[3] This guide details the available information and presents
logical extrapolations for the characterization of this isotopically labeled compound.

Physicochemical and Spectroscopic Data

Quantitative data for Ciprofloxacin-piperazinyl-N-sulfate and its deuterated parent compound,
Ciprofloxacin-d8, are summarized below. The properties of Ciprofloxacin-piperazinyl-N-
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sulfate-d8 are expected to be very similar to its non-deuterated counterpart, with a key

difference in the molecular weight due to the presence of eight deuterium atoms.

Table 1: Physicochemical Properties

Ciprofloxacin-

Ciprofloxacin-

Ciprofloxacin[ . . Ciprofloxacin- piperazinyl-N-
Property piperazinyl-N-
4][5] dg[7] sulfate-d8
sulfate[6] .
(Predicted)
1-Cyclopropyl-6- 1-Cyclopropyl-6- 1-Cyclopropyl-6- 1-Cyclopropyl-6-
fluoro-4-oxo-7- fluoro-4-oxo-7- fluoro-7- fluoro-4-oxo-7-
iperazin-1- 4-sulfopiperazin- iperazin-d8-1- 4-sulfopiperazin-
IUPAC Name (pip ( pIp (pip ( pIp
yl)-1,4- 1-yl)-1,4- yl)-4-oxo-1,4- d8-1-yl)-1,4-
dihydroquinoline-  dihydroquinoline-  dihydroquinoline-  dihydroquinoline-
3-carboxylic acid  3-carboxylic acid  3-carboxylic acid  3-carboxylic acid
Molecular C17H10DsFN30s
Ci17H18FN30s3 C17H18FN306S Ci17H10DsFN303
Formula S
Molecular Weight  331.34 g/mol 411.40 g/mol 339.39 g/mol 419.45 g/mol
CAS Number 85721-33-1 105093-21-8 1130050-35-9 Not available
Yellowish to light
] Expected to be a
Appearance yellow crystalline - - i
solid
substance|[8]
Expected to have
N Water: ~30 g/L at altered solubility
Solubility - -

20°C[4]

from

Ciprofloxacin

Table 2: Spectroscopic Data (Predicted Mass Spectrometry Fragments)
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Compound

Parent lon [M+H]*

Key Fragments (m/z)

314 (loss of H20), 288 (loss of

Ciprofloxacin 332.1 CO2), 245 (loss of piperazine
moiety), 231[9]
Ciprofloxacin-piperazinyl-N- 4121 332 (loss of SOs), 314, 288,
sulfate ' 245
322 (loss of H20), 296 (loss of
Ciprofloxacin-d8 340.2 CO02), 245 (loss of deuterated
piperazine moiety)
Ciprofloxacin-piperazinyl-N- 4202 340 (loss of SO3), 322, 296,

sulfate-d8

245

Note: Predicted fragmentation is based on the known fragmentation patterns of ciprofloxacin

and the expected behavior of a sulfate conjugate.

Metabolic Pathway of Ciprofloxacin

Ciprofloxacin is metabolized in the liver via modifications of the piperazinyl group, leading to

four primary metabolites: desethyleneciprofloxacin, oxo-ciprofloxacin, N-acetylciprofloxacin,

and sulfo-ciprofloxacin (Ciprofloxacin-piperazinyl-N-sulfate).[1][2] Sulfo-ciprofloxacin is a

primary metabolite found in feces.[2]
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Caption: Metabolic conversion of Ciprofloxacin in the liver.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Ciprofloxacin-
piperazinyl-N-sulfate-d8 are not readily available in the public domain. However, a potential
workflow can be inferred from literature on the synthesis of ciprofloxacin derivatives and
analytical methods for its metabolites.[10][11][12][13]

Proposed Synthesis and Purification Workflow

The synthesis of Ciprofloxacin-piperazinyl-N-sulfate-d8 would likely involve the sulfonation
of Ciprofloxacin-d8.
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Proposed Synthesis and Purification Workflow
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Caption: A potential workflow for the synthesis and purification.
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Methodology:

» Reaction Setup: Ciprofloxacin-d8 is dissolved in a suitable aprotic solvent (e.g., pyridine or
DMF).

» Sulfonation: A sulfonating agent, such as a sulfur trioxide pyridine complex, is added to the
solution, typically at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by a
suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

* Work-up: Once the reaction is complete, the mixture is quenched, and the product is
extracted.

o Purification: The crude product is purified, commonly using preparative High-Performance
Liquid Chromatography (HPLC) to achieve high purity.

Analytical Characterization Workflow

The characterization of the final product would involve a combination of spectroscopic and
chromatographic techniques to confirm its identity and purity.

Analytical Characterization Workflow

Purified Compound

Molecular Weight
& Fragmentation

Structural Confirmation Purity Determination

NMR Spectroscopy Purity Assessment

LC-MS/MS (*H, 13C, 1°F) (HPLC-UV/MS)

Characterized Compound
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Caption: Workflow for analytical characterization.
Methodology:

e Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a critical technique to
confirm the molecular weight of the synthesized compound and to study its fragmentation
pattern. A high-resolution mass spectrometer would provide an accurate mass
measurement.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: tH, 13C, and *°F NMR spectroscopy
would be employed to confirm the chemical structure. The *H NMR spectrum is expected to
show the characteristic signals for the ciprofloxacin core, with the absence of the N-H proton
of the piperazine ring that is present in the parent compound. The deuterium incorporation
would result in the disappearance of signals corresponding to the deuterated positions in the
1H spectrum.

e High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used
to determine the purity of the final compound.

Conclusion

While direct and extensive experimental data for Ciprofloxacin-piperazinyl-N-sulfate-d8 is
not widely published, a comprehensive characterization can be inferred from the known
properties of ciprofloxacin, its non-deuterated sulfate metabolite, and its deuterated parent
drug. The proposed synthetic and analytical workflows provide a robust framework for its
preparation and validation. As a stable isotope-labeled internal standard, Ciprofloxacin-
piperazinyl-N-sulfate-d8 is an essential tool for advancing the understanding of ciprofloxacin's
metabolism and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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